molecular formula C17H17BrClN3O2S B3654161 5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide

5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide

Cat. No.: B3654161
M. Wt: 442.8 g/mol
InChI Key: VLNYCAZPWGRLIU-UHFFFAOYSA-N
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Description

5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a tert-butyl group, a chloro group, and a hydroxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide involves several steps:

    Hydroxylation: Adding a hydroxy group to the phenyl ring.

    Carbamothioylation: Introducing the carbamothioyl group to the phenyl ring.

    Amidation: Forming the carboxamide group on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions can occur at the bromine and chloro groups.

    Substitution: The bromine and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and chloro groups, along with the hydroxyphenyl and carbamothioyl groups, makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClN3O2S/c1-17(2,3)10-5-12(19)14(23)13(6-10)21-16(25)22-15(24)9-4-11(18)8-20-7-9/h4-8,23H,1-3H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNYCAZPWGRLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)NC(=S)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide
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5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide
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5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide
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5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide
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5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide
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5-bromo-N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide

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